molecular formula C26H23ClN4O2S B2427664 N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1359006-51-1

N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2427664
CAS No.: 1359006-51-1
M. Wt: 491.01
InChI Key: AGHQUEFOFPIXQC-UHFFFAOYSA-N
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Description

N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-4-[(methylsulfonyl)amino]benzamide
  • Benzamide, 2-bromo-N-methyl-

Uniqueness

N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is unique due to its specific chemical structure, which imparts distinct properties and activities

Properties

IUPAC Name

N-benzyl-4-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c27-23-9-5-4-8-21(23)17-29-24(32)18-34-26-28-14-15-31(26)22-12-10-20(11-13-22)25(33)30-16-19-6-2-1-3-7-19/h1-15H,16-18H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHQUEFOFPIXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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